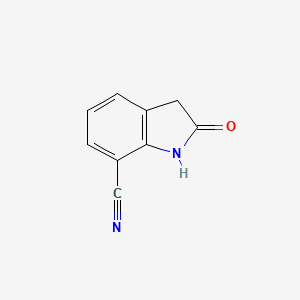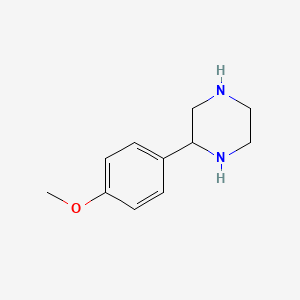
7-シアノオキシンドール
説明
7-Cyanooxindole is a heterocyclic compound with the molecular formula C9H6N2O . It has an average mass of 158.157 Da and a mono-isotopic mass of 158.048019 Da .
Synthesis Analysis
One reported method for synthesizing 7-cyanooxindole involves the cyanocarbonation/hydrogenation of 7-formyl indole. This process efficiently produces 7-cyanooxindole in good yields and can be scaled up for larger quantities, making it an attractive method for research purposes.Molecular Structure Analysis
7-Cyanooxindole contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aromatic) .Physical and Chemical Properties Analysis
7-Cyanooxindole has a density of 1.3±0.1 g/cm3, a boiling point of 390.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.0±3.0 kJ/mol and a flash point of 190.0±27.9 °C . The index of refraction is 1.633, and the molar refractivity is 42.3±0.4 cm3 .科学的研究の応用
水分レポーター
7-シアノオキシンドールは、局所的な水分レポーターとして使用されてきました . その蛍光特性(強度、ピーク波長、寿命など)は、9 つの水-有機溶媒混合物の水量によって異なります . これは、脱水または水和を含む生物学的および化学的プロセスを監視するための感度の高いプローブとなります .
ミクロ不均一性プローブ
この化合物は、2 成分溶媒系のミクロ不均一性を明らかにすることができます . その蛍光強度は、水和環境から脱水環境に移行すると、10 倍以上増加します . そのピーク波長は、脱水により最大 35 nm シフトします .
蛍光寿命測定
7-シアノオキシンドールの単一指数関数的蛍光減衰寿命は、水中で 2.0 ns から水-有機2 成分混合物中で 8 ~ 16 ns に増加します . これにより、蛍光寿命測定によって異なる水和環境を区別することができます .
選択的励起
その吸収スペクトルは、インドールの吸収スペクトルから大幅に赤色シフトしています . これにより、天然に存在するアミノ酸蛍光体存在下で、その蛍光の選択的励起が可能になります .
生物活性化合物の合成
7-シアノオキシンドールは、さまざまな科学分野で潜在的な用途を持つより複雑な分子の合成における貴重な中間体として役立ちます. これは、その環構造に異なる元素の原子を含むヘテロ環式化合物です.
サイクリン依存性キナーゼ(CDK)阻害剤
7-シアノオキシンドールの特定の誘導体は、CDK 阻害活性を示す可能性があります. CDK は細胞周期調節に関与する酵素です. CDK 活性を阻害することは、がん治療のための潜在的な治療戦略として研究されています.
新規治療薬の開発
7-シアノオキシンドールは、新規治療薬の開発のための潜在的な出発物質として研究され続けています. 現在進行中の研究では、新しい合成方法の開発と誘導体の生物活性評価に重点が置かれています.
スピロインドールおよびスピロオキシンドール骨格
7-シアノオキシンドールは、スピロインドールおよびスピロオキシンドールを含む骨格の合成に使用できます . これらの骨格は、1 世紀以上にわたって有機化学の活発な研究分野であり、新しい治療薬の開発に役立ちます .
Safety and Hazards
For safety, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
Mode of Action
The mode of action of 7-Cyanooxindole is primarily through its fluorescence properties . It can serve as a sensitive fluorescence probe of hydration, with its fluorescence properties, including intensity, peak wavelength, and lifetime, depending on the amount of water in nine water–organic solvent mixtures .
Biochemical Pathways
It’s known that 7-cyanooxindole can reveal the underlying microheterogeneity of binary solvent systems .
Result of Action
The molecular and cellular effects of 7-Cyanooxindole’s action are primarily observed through changes in its fluorescence properties . For instance, its fluorescence intensity increases more than ten times upon going from a hydrated to a dehydrated environment .
Action Environment
The action, efficacy, and stability of 7-Cyanooxindole are influenced by environmental factors, particularly the presence of water . Its fluorescence properties, including intensity, peak wavelength, and lifetime, depend on the amount of water in nine water–organic solvent mixtures .
Its sensitivity to hydration levels makes it a valuable tool in probing the microheterogeneity of water-organic binary mixtures .
生化学分析
Biochemical Properties
7-Cyanooxindole plays a significant role in biochemical reactions, particularly as a fluorescence probe. Its fluorescence properties, including intensity, peak wavelength, and lifetime, are sensitive to the hydration state of its environment. This makes it a valuable tool for monitoring biological and chemical processes involving dehydration or hydration . In biochemical reactions, 7-Cyanooxindole interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acid fluorophores, allowing for selective excitation of its fluorescence in the presence of naturally occurring amino acids .
Cellular Effects
The effects of 7-Cyanooxindole on various types of cells and cellular processes are profound. It influences cell function by acting as a sensitive fluorescence probe, which can be used to study cellular hydration states. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the microheterogeneity of cellular environments . The ability of 7-Cyanooxindole to reveal the hydration state of cells makes it a valuable tool in understanding cellular processes at a molecular level.
Molecular Mechanism
At the molecular level, 7-Cyanooxindole exerts its effects through its fluorescence properties. The compound’s fluorescence intensity increases significantly upon transitioning from a hydrated to a dehydrated environment. Additionally, its peak wavelength shifts, and its fluorescence decay lifetime increases, allowing for the distinction between differently hydrated environments . These properties enable 7-Cyanooxindole to serve as a sensitive probe for studying molecular interactions and environmental changes within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Cyanooxindole change over time, particularly in terms of its stability and degradation. The compound’s fluorescence properties remain stable over a range of hydration states, making it a reliable tool for long-term studies. Its fluorescence intensity, peak wavelength, and decay lifetime can vary depending on the specific environmental conditions, such as the composition of water-organic solvent mixtures . These temporal effects are crucial for understanding the long-term impact of 7-Cyanooxindole on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-Cyanooxindole vary with different dosages in animal models. At lower doses, the compound can effectively serve as a fluorescence probe without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . Understanding the dosage effects of 7-Cyanooxindole is essential for its safe and effective application in biochemical and pharmacological research.
Metabolic Pathways
7-Cyanooxindole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can affect its stability and degradation, impacting its overall metabolic profile
Transport and Distribution
Within cells and tissues, 7-Cyanooxindole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of 7-Cyanooxindole is essential for its effective application in biochemical studies.
Subcellular Localization
7-Cyanooxindole’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell, impacting its overall biochemical properties
特性
IUPAC Name |
2-oxo-1,3-dihydroindole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-3-1-2-6-4-8(12)11-9(6)7/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZZMPZKZBRDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C#N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378398 | |
| Record name | 7-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-40-7 | |
| Record name | 7-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)





